5-chloro-N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}thiophene-2-carboxamide
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Description
5-chloro-N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4OS and its molecular weight is 386.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.0968101 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing the conversion of prothrombin to thrombin, which is a crucial step in the blood coagulation process . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for high potency .
Biochemical Pathways
By inhibiting FXa, this compound decreases the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis .
Pharmacokinetics
The compound has good oral bioavailability and high potency
Result of Action
The inhibition of FXa produces antithrombotic effects . By decreasing the amplified generation of thrombin, it diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This results in a favorable safety margin .
Action Environment
It’s worth noting that the compound’s effectiveness as an oral medication suggests it is stable under a variety of conditions .
Properties
IUPAC Name |
5-chloro-N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS/c20-18-6-5-17(26-18)19(25)22-12-14-11-16(13-7-9-21-10-8-13)24(23-14)15-3-1-2-4-15/h5-11,15H,1-4,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFKAZSEBQOXQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=C(S3)Cl)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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